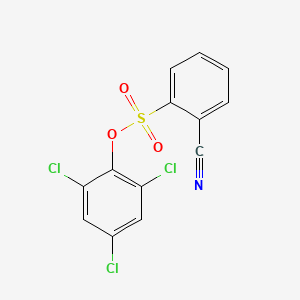
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is a biochemical compound with the molecular formula C13H6Cl3NO3S and a molecular weight of 362.62 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate are not detailed in the search results. The molecular weight is known to be 362.62 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Luminescent Materials
Scientific Field
This application falls under the field of Material Science , specifically Organic Luminescent Materials .
Application Summary
TTM radicals are used in the development of high-performance luminescent radical-based materials for application in organic light-emitting diodes (OLEDs) .
Methods and Procedures
Quantum chemistry methods are employed to investigate a series of donor–acceptor (D–A) type monoradical molecules based on the TTM acceptor and triarylamine (TPA) donor .
Results and Outcomes
The introduction of donor fragments can help to tune the luminescent properties of the monoradical molecule. The electron donating abilities of donor fragments are negatively associated with both the stability and photoluminescence quantum yield (PLQY) .
Near-Infrared Photothermal Conversion
Scientific Field
This application is in the field of Photothermal Therapy .
Application Summary
TTM radicals are used in controlling the intramolecular charge transfer and near-infrared photothermal conversion .
Methods and Procedures
Different quantities of diphenylamine (DPA) units are incorporated into the TTM radicals from various directions .
Results and Outcomes
When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts to 675 nm for TTM-BDPA and 717 nm for TTM-TDPA . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
Spintronics
Scientific Field
This application falls under the field of Physics , specifically Spintronics .
Application Summary
TTM radicals are promising for a wide range of applications in spintronics .
Methods and Procedures
The electronic system of open-shell radical emitters does not feature dark triplet states and therefore avoids detrimental spin-statistics .
Results and Outcomes
Radical emitters based on TTM exhibit doublet state electronics in both the ground state (D 0) and as the first excited state (D 1) and can therefore overcome the theoretical efficiency limit of traditional closed shell emitters .
Batteries
Scientific Field
This application is in the field of Energy Storage , specifically Batteries .
Application Summary
Eigenschaften
IUPAC Name |
(2,4,6-trichlorophenyl) 2-cyanobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3S/c14-9-5-10(15)13(11(16)6-9)20-21(18,19)12-4-2-1-3-8(12)7-17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVDFYANWSZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255109 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
CAS RN |
1171919-29-1 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



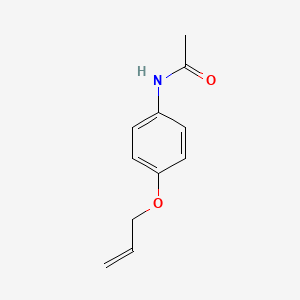
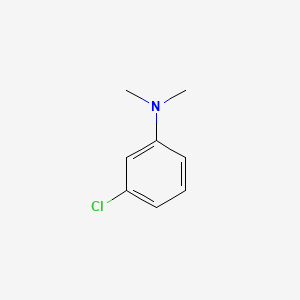


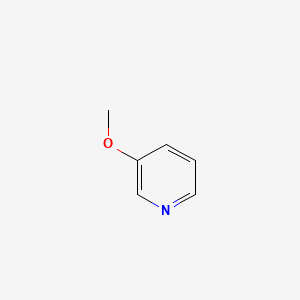
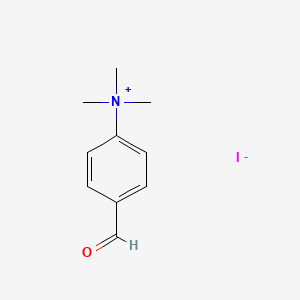
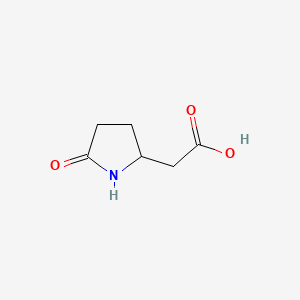
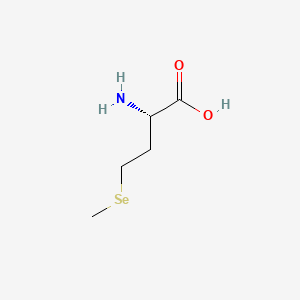

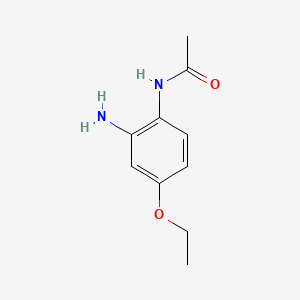
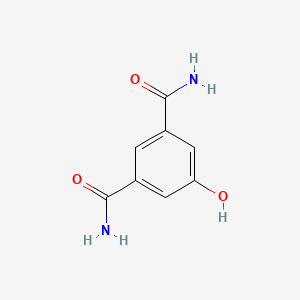
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)